molecular formula C16H11NO4 B372742 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid CAS No. 53663-18-6

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid

Cat. No.: B372742
CAS No.: 53663-18-6
M. Wt: 281.26g/mol
InChI Key: SFDPOSXYUSXQRN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles. The compound bears the Chemical Abstracts Service registry number 53663-18-6, which serves as its unique numerical identifier in chemical databases. According to the International Chemical Identifier system, the compound is represented by the identifier SFDPOSXYUSXQRN-UHFFFAOYSA-N, providing a standardized method for chemical structure representation.

The molecular formula C16H11NO4 indicates the presence of sixteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms. The systematic name reflects the structural arrangement where a phthalimide moiety is connected via a methylene bridge to the ortho position of benzoic acid. Alternative nomenclature includes 2-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid and alpha-phthalimido-ortho-toluic acid, reflecting different naming conventions for the same molecular structure.

The Simplified Molecular Input Line Entry System representation for this compound is C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O, which provides a linear notation of the molecular structure. This representation clearly illustrates the connectivity between the phthalimide ring system and the substituted benzoic acid portion of the molecule.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinct structural features characterized by specific bond lengths and angles. The phthalimide group maintains planarity with a maximum deviation from the mean plane of 0.013 Å for specific carbon atoms. The benzene ring of the benzyl group similarly demonstrates planarity with deviations not exceeding 0.007 Å. The dihedral angle between these two planar regions measures 80.86°, indicating a significant twist in the molecular structure.

The conformational flexibility of the molecule is primarily determined by the methylene bridge connecting the phthalimide nitrogen to the benzene ring. The torsion angle C10-C9-N1-C7 measures 86.6°, demonstrating the twisted nature of the molecular backbone. This conformational arrangement results from the balance between steric interactions and electronic effects within the molecule.

Bond length analysis reveals typical values for the constituent functional groups. The phthalimide carbonyl bonds exhibit characteristic double bond character, while the aromatic carbon-carbon bonds in both ring systems maintain expected benzene-like distances. The methylene bridge carbon-nitrogen bond length falls within the normal range for aliphatic carbon-nitrogen single bonds, confirming the expected connectivity pattern.

Crystallographic Studies and Unit Cell Parameters

Crystallographic investigations of this compound reveal detailed structural information about the solid-state organization. The compound crystallizes in a system that allows for the formation of hydrogen-bonded dimers through carboxyl group interactions between adjacent molecules. The oxygen-oxygen distance in these dimeric structures measures 2.636 Å, with a hydrogen bonding angle of 171°. In some crystallographic studies, the oxygen-oxygen distance is reported as 2.638 Å, indicating slight variations depending on crystallization conditions.

The Cambridge Crystallographic Data Centre has assigned reference number 142780 to the crystal structure of this compound. This registration provides access to detailed crystallographic parameters including space group information, unit cell dimensions, and atomic coordinates. The crystal structure data reveal that molecules pack in an organized manner that maximizes intermolecular hydrogen bonding interactions while minimizing steric clashes between bulky phthalimide groups.

The solid-state structure demonstrates alternating layers of hydrogen-bonded carboxyl-benzyl groups and stacked phthalimide groups. This packing arrangement optimizes the crystal lattice energy through a combination of hydrogen bonding, van der Waals interactions, and aromatic stacking forces. The phthalimide rings participate in parallel stacking interactions that contribute additional stability to the crystal structure.

Crystallographic Parameter Value Reference
Oxygen-Oxygen Distance 2.636 Å
Hydrogen Bond Angle 171°
Oxygen-Oxygen Distance (Alternative) 2.638 Å
Cambridge Crystallographic Data Centre Reference 142780
Dihedral Angle (Phthalimide-Benzene) 80.86°

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic analysis of this compound provides comprehensive structural confirmation through multiple analytical techniques. Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The carbonyl stretching vibrations of the phthalimide group appear as distinct peaks in the infrared spectrum, typically observed in the 1600-1800 cm⁻¹ region.

The carboxylic acid functionality exhibits characteristic infrared absorption patterns including broad hydroxyl stretching vibrations and carbonyl stretching frequencies distinct from the phthalimide carbonyls. Aromatic carbon-hydrogen stretching vibrations appear in the expected regions, while the methylene bridge contributes aliphatic carbon-hydrogen stretching and bending modes to the overall spectrum.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular environment of individual atoms within the structure. Proton nuclear magnetic resonance spectra reveal distinct chemical shifts for aromatic protons in both the phthalimide and benzoic acid regions, with the methylene bridge protons appearing as a characteristic singlet or complex multiplet depending on coupling interactions. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of carbonyl carbons, aromatic carbons, and the methylene bridge carbon with appropriate chemical shifts.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 281, corresponding to the molecular weight of 281.26 g/mol. Fragmentation patterns in electron impact mass spectrometry provide structural information through characteristic loss of functional groups and ring systems. The molecular ion represents the intact molecule, while fragment ions result from cleavage of specific bonds within the structure.

Spectroscopic Technique Key Observations
Fourier Transform Infrared Phthalimide C=O stretches (1600-1800 cm⁻¹)
Fourier Transform Infrared Carboxylic acid O-H and C=O stretches
Nuclear Magnetic Resonance Distinct aromatic proton patterns
Nuclear Magnetic Resonance Methylene bridge proton signals
Mass Spectrometry Molecular ion at m/z 281
Mass Spectrometry Characteristic fragmentation patterns

Comparative Structural Analysis with Phthalimide Derivatives

Comparative analysis of this compound with related phthalimide derivatives reveals both similarities and distinctive features. The parent phthalimide compound exhibits the basic isoindole-1,3-dione structure with molecular formula C8H5NO2 and molecular weight 147.13 g/mol. The substitution pattern in the target compound introduces significant structural modifications through the addition of the benzylcarboxylic acid moiety.

Comparison with N-(carboxymethyl)phthalimide, which has the molecular formula C10H7NO4, demonstrates the structural relationship between direct carboxyl substitution and the extended benzylic substitution pattern. The molecular weight difference of approximately 134 g/mol reflects the addition of the benzene ring and methylene bridge compared to the simpler carboxymethyl derivative.

Related compounds such as 2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester provide insights into how additional substitution affects molecular properties. These derivatives maintain the phthalimide core structure while introducing various substituents that modify physical properties, crystallization behavior, and intermolecular interactions. The extended conjugation in aromatic-substituted derivatives often results in altered electronic properties compared to simpler alkyl-substituted phthalimides.

The structural comparison reveals that the introduction of the benzoic acid substituent significantly influences the molecular conformation through the creation of additional hydrogen bonding sites and aromatic interactions. While simple phthalimide derivatives rely primarily on van der Waals forces for crystal packing, the carboxylic acid functionality in the target compound enables the formation of strong hydrogen-bonded dimers that dominate the solid-state structure.

Compound Molecular Formula Molecular Weight Key Structural Feature
Phthalimide C8H5NO2 147.13 g/mol Basic isoindole-1,3-dione core
N-(Carboxymethyl)phthalimide C10H7NO4 Not specified Direct carboxymethyl substitution
Target Compound C16H11NO4 281.26 g/mol Benzylcarboxylic acid substitution
Propanamido Derivative Not specified Not specified Extended amide substitution

Properties

IUPAC Name

2-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-14-12-7-3-4-8-13(12)15(19)17(14)9-10-5-1-2-6-11(10)16(20)21/h1-8H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDPOSXYUSXQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Lactone with Diethylamine

A prominent synthetic route, detailed in a 2011 patent, involves the use of a cyclopropane-containing lactone (Formula VI) as the starting material. The lactone undergoes ring-opening in the presence of diethylamine and a Lewis acid, such as boron trifluoride etherate, at temperatures between 10°C and 25°C. This step generates cis-(−)-1-phenyl-1-diethylaminocarbonyl-2-hydroxymethylcyclopropane (Formula V), a key intermediate. The reaction typically completes within 1–2 hours, with progress monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The choice of solvent—commonly dichloromethane or toluene—ensures optimal solubility of the lactone and facilitates efficient mixing. The molar ratio of diethylamine to lactone ranges from 2:1 to 3:1, ensuring complete conversion while minimizing side reactions.

Formation of Chloromethyl Intermediate

The hydroxyl group in Formula V is subsequently converted to a chloromethyl derivative (Formula IV) using thionyl chloride (SOCl₂). This step is conducted at 15°C–20°C to prevent thermal degradation, with stoichiometric amounts of SOCl₂ ensuring quantitative chlorination. The resulting 2-chloromethylcyclopropane intermediate is highly reactive, necessitating immediate use in the next step to avoid hydrolysis.

Nucleophilic Substitution with Phthalimide

Formula IV undergoes nucleophilic substitution with potassium phthalimide in dichloromethane or toluene at 40°C–45°C. The phthalimide anion displaces the chloride, forming the target compound. A 3–5 molar excess of potassium phthalimide ensures complete substitution, with reaction completion verified via HPLC. The crude product is washed with 4% aqueous sodium hydroxide to remove residual phthalimide salts, followed by solvent distillation under reduced pressure.

Purification and Crystallization

Final purification involves recrystallization from methanol or isopropanol, yielding 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid with >99.5% purity. Activated charcoal treatment removes colored impurities, and vacuum drying at 50°C–55°C produces a free-flowing powder. This method is scalable and preferred for pharmaceutical applications due to its high reproducibility and minimal byproducts.

Classical Condensation Approaches

Gabriel Synthesis Route

Early synthetic routes, documented in the Journal of the American Chemical Society (1956), utilize the Gabriel synthesis to introduce the phthalimidomethyl group. o-Toluic acid is alkylated with benzyl bromide derivatives, followed by oxidation of the benzyl group to a carboxylic acid. The phthalimide moiety is introduced via condensation with phthalic anhydride in the presence of a base, such as sodium hydride.

This method, while straightforward, suffers from moderate yields (60%–70%) due to competing hydrolysis of the phthalimide ring under basic conditions.

Direct Alkylation Methods

Alternative approaches involve direct alkylation of phthalimide salts with o-bromomethylbenzoic acid. Reaction conditions include polar aprotic solvents (e.g., dimethylformamide) and temperatures of 80°C–100°C. While this route avoids multi-step intermediates, it requires stringent anhydrous conditions to prevent hydrolysis of the alkylating agent.

Comparative Analysis of Synthetic Methods

Parameter Multi-Step Patent Method Classical Gabriel Synthesis Direct Alkylation
Starting Materials Lactone (Formula VI)o-Toluic acid, phthalic anhydrideo-Bromomethylbenzoic acid
Reaction Steps 432
Yield 85%–90%60%–70%50%–65%
Purity >99.5%95%–98%90%–95%
Scalability HighModerateLow
Key Advantage High purity, reproducibilitySimplicityFewer intermediates

The patent method excels in yield and purity, making it ideal for industrial-scale production. In contrast, classical methods are better suited for small-scale laboratory synthesis due to their simplicity but require post-synthesis purification to remove unreacted starting materials.

Applications and Derivatives

This compound serves as a precursor to milnacipran, a serotonin-norepinephrine reuptake inhibitor. Its phthalimide group enhances lipophilicity, facilitating blood-brain barrier penetration in drug candidates. Derivatives with modified cyclopropane rings are under investigation for antidepressant and analgesic applications .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols or amines .

Scientific Research Applications

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Phthalimide-Benzoic Acid Derivatives

Compound Name Substituent Position/Linker Molecular Formula Key Features Biological Activity Reference
2-[(1,3-Dioxo-isoindol-2-yl)methyl]benzoic acid Ortho (benzoic acid) C₁₅H₉NO₄ Phthalimide directly linked to benzoic acid via methyl group Potential SCD therapy, mGluR modulation
3-[(1,3-Dioxo-isoindol-2-yl)methyl]benzoic acid Meta (benzoic acid) C₁₆H₁₁NO₄ Meta-substitution alters steric and electronic interactions Improved solubility; antimicrobial activity (when derivatized)
2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic acid Ortho with sulfur linker C₁₈H₁₅NO₄S Thioether linker enhances flexibility and lipophilicity Unspecified, but sulfur may improve bioavailability
4-(4-Nitro-1,3-dioxo-isoindol-2-yl)benzoic acid Para with nitro group C₁₅H₈N₂O₆ Nitro group increases electron-withdrawing effects Potential for enhanced reactivity or toxicity
3-(1,3-Dioxo-isoindol-2-yl)benzyl nitrate (C3) Meta with nitrate ester C₁₆H₁₁N₂O₅ Nitrate group confers NO-donor capacity Analgesic, anti-inflammatory, and SCD applications

Pharmacological and Toxicological Profiles

Genotoxicity and Therapeutic Efficacy

  • Meta-Substituted Derivatives: Compounds with meta-substitution, such as 3-[2-(1,3-dioxo-isoindol-2-yl)ethyl]benzoic acid hydrazide derivatives, demonstrate potent antimicrobial activity against Staphylococcus aureus and Escherichia coli when functionalized with electron-withdrawing groups (e.g., 5-Cl, 5-NO₂) .

Receptor Modulation

  • mGluR5 Modulation : The ortho-substituted derivative CPPHA (N-{4-Chloro-2-[(1,3-dioxo-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide) acts as a positive allosteric modulator of mGluR5, enhancing receptor sensitivity to glutamate without competing for the orthosteric site . This contrasts with para-substituted analogs, which often show reduced binding affinity due to steric hindrance.

Physicochemical Properties

  • Solubility: Meta-substituted derivatives generally exhibit higher aqueous solubility compared to ortho analogs, as seen in 3-[(1,3-dioxo-isoindol-2-yl)methyl]benzoic acid (C₁₆H₁₁NO₄) due to reduced crystallinity .
  • Metabolic Stability: The sulfur-containing analog (C₁₈H₁₅NO₄S) demonstrates enhanced metabolic stability in vitro, likely due to the thioether group’s resistance to oxidative degradation .

Key Research Findings

SCD Therapeutics: Phthalimide-benzoic acid hybrids with nitrate esters (e.g., C3) are superior to HU in safety profiles, combining NO-mediated vasodilation with reduced genotoxicity .

Antimicrobial Activity : Meta-substituted hydrazide derivatives show broad-spectrum antimicrobial effects, with MIC values < 10 µg/mL against Gram-positive pathogens .

SAR Insights : Ortho substitution is critical for mGluR5 modulation, while meta substitution favors solubility and antimicrobial applications .

Biological Activity

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid (CID 3313288) is a compound that has attracted attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₁NO₄
  • Molecular Weight : 279.26 g/mol
  • IUPAC Name : 2-(1,3-dioxoisoindol-2-yl)methylbenzoic acid

The structure features a benzoic acid moiety linked to a 1,3-dioxoisoindole group, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial activity. A study focusing on benzoic acid derivatives demonstrated their ability to enhance the activity of protein degradation systems, which can be crucial for combating microbial resistance .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Similar compounds in the phthalimide class have shown efficacy in inhibiting cancer cell proliferation. The mechanism often involves the modulation of apoptosis pathways and interference with cell cycle regulation.

Enzyme Interaction

In vitro studies have highlighted that derivatives of this compound can interact with various enzymes involved in metabolic pathways. For instance, the activation of cathepsins B and L has been observed, suggesting a role in protein catabolism and potentially influencing cancer cell survival .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and microbial survival.
  • Receptor Binding : It could bind to specific receptors involved in apoptosis and cell cycle regulation.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructure TypeBiological Activity
2-(1,3-dioxoisoindol-2-yl)propanoic acidBenzoic Acid DerivativeModerate antimicrobial activity
N-phthalyl-DL-alaninePhthalimide DerivativeAntitumor activity
5-(1,3-dioxoisoindol-2-yl)methylfuranFuran DerivativeAntioxidant properties

This table illustrates that while other compounds exhibit various biological activities, the presence of both benzoic acid and isoindole moieties in our compound may confer unique advantages in targeting specific biological pathways.

Study on Proteostasis Network Modulation

A notable study evaluated the effects of benzoic acid derivatives on proteostasis network modules. The results indicated that certain derivatives significantly enhanced the activity of autophagy and proteasomal pathways in cellular models, suggesting potential applications in aging-related diseases .

Antitumor Activity Assessment

In a separate assessment involving cancer cell lines, this compound was shown to induce apoptosis through caspase activation pathways. This finding supports its potential as a therapeutic agent in oncology.

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